molecular formula C15H12FIO4 B3416923 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1002970-33-3

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Cat. No. B3416923
CAS RN: 1002970-33-3
M. Wt: 402.16 g/mol
InChI Key: YOJKQRHWUJYCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid” are not explicitly mentioned in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Fluorobenzyl alcohol", "3-Iodo-5-methoxybenzoic acid", "Thionyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-Fluorobenzyl alcohol to 2-Fluorobenzyl chloride using thionyl chloride", "Step 2: Reaction of 2-Fluorobenzyl chloride with 3-Iodo-5-methoxybenzoic acid in the presence of sodium hydroxide to form 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid", "Step 3: Acidification of the reaction mixture with hydrochloric acid", "Step 4: Extraction of the product with diethyl ether", "Step 5: Washing of the organic layer with sodium bicarbonate solution and water", "Step 6: Drying of the organic layer with anhydrous sodium sulfate", "Step 7: Concentration of the organic layer under reduced pressure to obtain the crude product", "Step 8: Purification of the crude product by recrystallization from ethanol and water mixture" ] }

CAS RN

1002970-33-3

Product Name

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Molecular Formula

C15H12FIO4

Molecular Weight

402.16 g/mol

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid

InChI

InChI=1S/C15H12FIO4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,18,19)

InChI Key

YOJKQRHWUJYCAV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.